
2-Chloroethyl isothiocyanate
Overview
Description
2-Chloroethyl isothiocyanate is an organic compound with the molecular formula C₃H₄ClNS. It is a chloroalkyl isothiocyanate derivative, known for its clear yellow liquid form and its use as a reagent in various chemical syntheses . The compound is characterized by its molecular weight of 121.59 g/mol and its distinct chemical structure, which includes a chloroethyl group attached to an isothiocyanate functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl isothiocyanate can be synthesized through the reaction of 2-chloroethanamine with carbon disulfide, followed by treatment with thiophosgene . The reaction typically involves the following steps:
Formation of Dithiocarbamate: 2-Chloroethanamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Cyclization: The dithiocarbamate intermediate is then treated with thiophosgene to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as primary and secondary amines are used, often under mild conditions to prevent decomposition of the isothiocyanate group.
Major Products Formed:
Thiourea Derivatives: Formed through the addition of amines to the isothiocyanate group.
Azido Derivatives: Formed through nucleophilic substitution with sodium azide.
Scientific Research Applications
2-Chloroethyl isothiocyanate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloroethyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules . The chloroethyl group can also undergo nucleophilic substitution, further contributing to its reactivity and potential biological effects .
Comparison with Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
2-Bromoethyl isothiocyanate: Contains a bromoethyl group instead of a chloroethyl group.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains a phenyl ring with additional substituents.
Uniqueness: 2-Chloroethyl isothiocyanate is unique due to its combination of a chloroethyl group and an isothiocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and addition reactions makes it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
1-chloro-2-isothiocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209836 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-88-3 | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroethyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?
A1: this compound reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.
Q2: Are there any known variations in the reaction of this compound with different types of amines?
A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of this compound with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



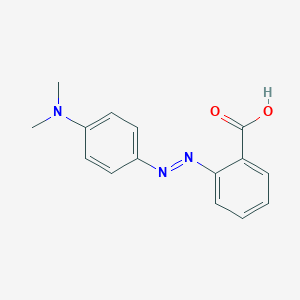
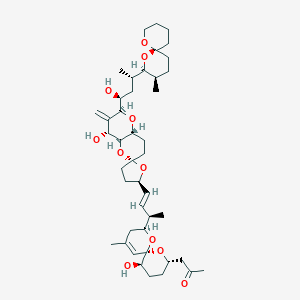
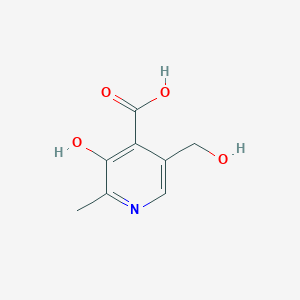
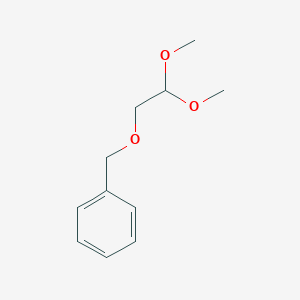
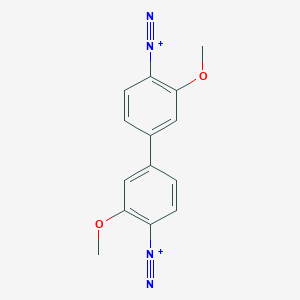
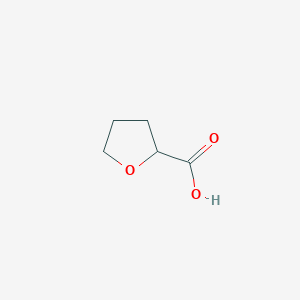

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
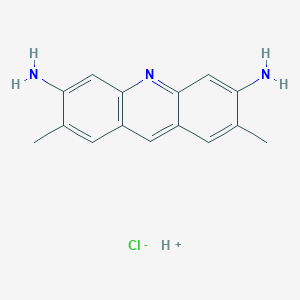

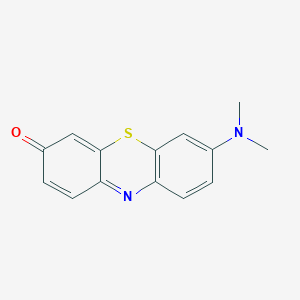

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
